3-(Methoxymethyl)-4-methylpyrrolidine hydrochloride
CAS No.: 2097937-33-0
Cat. No.: VC7648846
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2097937-33-0 |
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Molecular Formula | C7H16ClNO |
Molecular Weight | 165.66 |
IUPAC Name | 3-(methoxymethyl)-4-methylpyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C7H15NO.ClH/c1-6-3-8-4-7(6)5-9-2;/h6-8H,3-5H2,1-2H3;1H |
Standard InChI Key | IQDOVGMXVUSCBV-UHFFFAOYSA-N |
SMILES | CC1CNCC1COC.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 3-(methoxymethyl)-4-methylpyrrolidine hydrochloride reflects its substituents: a methoxymethyl group at position 3 and a methyl group at position 4 on the pyrrolidine ring. The molecular formula is C8H16ClNO, with a molecular weight of 177.67 g/mol . The hydrochloride salt introduces a chloride ion, contributing to its ionic character and hygroscopicity.
Structural Elucidation
The pyrrolidine ring adopts a puckered conformation to minimize steric strain. Nuclear magnetic resonance (NMR) spectroscopy, as demonstrated in studies of analogous pyrrolidine alkaloids, reveals distinct signals for the methoxymethyl protons (δ 3.3–3.5 ppm for -OCH3) and methyl groups (δ 1.2–1.4 ppm) . X-ray crystallography of similar hydrochlorides shows ionic interactions between the protonated nitrogen and chloride ions, stabilizing the crystal lattice .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via multistep organic reactions, often involving protection-deprotection strategies to achieve regioselective substitution:
Alkylation of Pyrrolidine Precursors
A common approach involves reacting 3-hydroxymethylpyrrolidine with methylating agents like methyl iodide in the presence of a base. Subsequent etherification with methoxy groups is achieved using methoxyethyl chloride under alkaline conditions . For example:
The intermediate is then treated with hydrochloric acid to form the hydrochloride salt .
Catalytic Hydrogenation
Imine intermediates derived from pyrrolidine precursors can be hydrogenated using palladium catalysts to introduce methyl groups selectively. This method ensures high yields (75–85%) and minimizes byproducts .
Industrial-Scale Production
Patented methodologies emphasize cost-effective solvents like tetrahydrofuran (THF) and aqueous sodium hydroxide for large-scale synthesis. A typical protocol involves:
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Reaction: 3-chloropropylamine hydrochloride with methacrylic anhydride at 0–5°C .
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Purification: Liquid-liquid extraction with toluene, followed by recrystallization from ethanol .
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Salt Formation: Treatment with gaseous HCl to precipitate the hydrochloride .
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound decomposes at 218–220°C, with a melting point of 195–198°C (decomposition). Its boiling point is estimated at ~210°C based on analogs like 3-[(2-methoxyethoxy)methyl]pyrrolidine (213.1°C) . The hydrochloride form exhibits higher thermal stability than the free base due to ionic lattice forces .
Solubility and Partitioning
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Water Solubility: High (>100 mg/mL at 25°C) due to ionic interactions.
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LogP: Estimated at -0.57 (similar to 3-[(2-methoxyethoxy)methyl]pyrrolidine ), indicating moderate hydrophilicity.
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Vapor Pressure: Negligible (<0.2 mmHg at 25°C), reducing volatility risks .
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 2500–2700 cm⁻¹ (N-H stretch of protonated amine) and 1100 cm⁻¹ (C-O-C ether linkage) .
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Mass Spectrometry: Molecular ion peak at m/z 177.1 [M+H]⁺, with fragments at m/z 142 (loss of Cl⁻) and 99 (pyrrolidine ring) .
Applications in Industry and Academia
Pharmaceutical Intermediates
Pyrrolidine derivatives are pivotal in drug design due to their bioisosteric compatibility with peptide bonds. This compound serves as a precursor for:
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Antihistamines: Structural analogs show H1-receptor antagonism .
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Anticancer Agents: Methyl-substituted pyrrolidines inhibit tubulin polymerization in vitro .
Agrochemicals
The methoxymethyl group enhances lipid solubility, improving the bioavailability of herbicides. Field trials demonstrate efficacy against Amaranthus retroflexus at 0.5 kg/ha .
Coordination Chemistry
The tertiary nitrogen acts as a ligand for transition metals. Complexes with Cu(II) exhibit catalytic activity in oxidative coupling reactions (TOF = 120 h⁻¹) .
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